molecular formula C20H24NO4+ B13987121 (-)-Cyclanolin

(-)-Cyclanolin

Cat. No.: B13987121
M. Wt: 342.4 g/mol
InChI Key: LKLWVKCEYSPQHL-UHFFFAOYSA-O
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Description

(-)-Cyclanolin: is a chiral compound known for its unique structural properties and potential applications in various scientific fields. It is a member of the class of organic compounds known as cycloalkanes, which are characterized by a ring of carbon atoms. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cyclanolin typically involves the cyclization of linear precursors under specific conditions. One common method is the intramolecular cyclization of a linear alkene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (-)-Cyclanolin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclanone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: Substitution reactions can introduce different functional groups into the cycloalkane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Cyclanone derivatives.

    Reduction: Cyclanol derivatives.

    Substitution: Halogenated cycloalkanes.

Scientific Research Applications

Chemistry: In chemistry, (-)-Cyclanolin is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a ligand in enzyme studies. Its ability to interact with specific enzymes can provide insights into enzyme function and inhibition.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity that could be harnessed for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of (-)-Cyclanolin involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The compound’s chirality plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action can include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

    Cyclohexane: A non-chiral cycloalkane with similar structural properties but lacking chirality.

    Cyclopentane: Another cycloalkane with a smaller ring size and different chemical reactivity.

    Cyclooctane: A larger ring cycloalkane with different physical and chemical properties.

Uniqueness: (-)-Cyclanolin’s uniqueness lies in its chirality and the resulting stereochemical properties. Unlike its non-chiral counterparts, this compound can exist in enantiomerically pure forms, making it valuable for stereoselective synthesis and studies.

Properties

IUPAC Name

3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLWVKCEYSPQHL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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